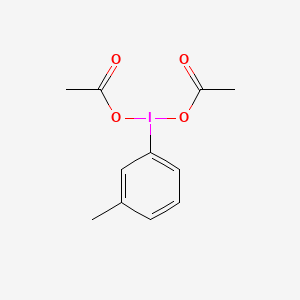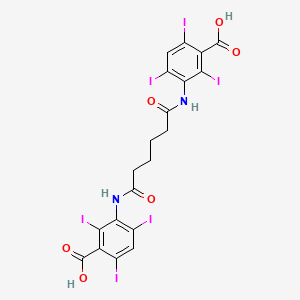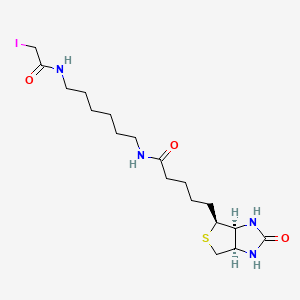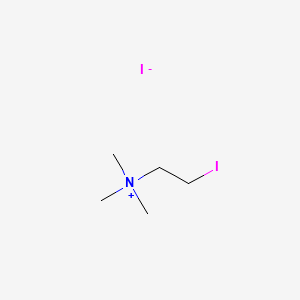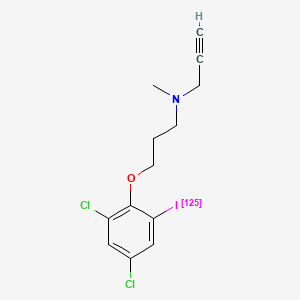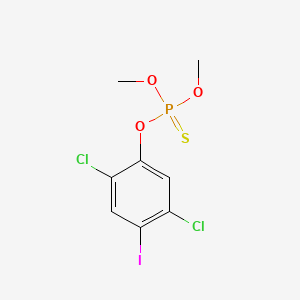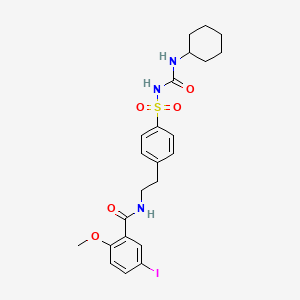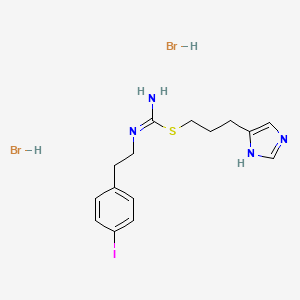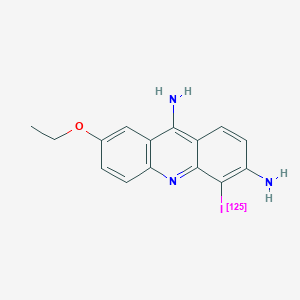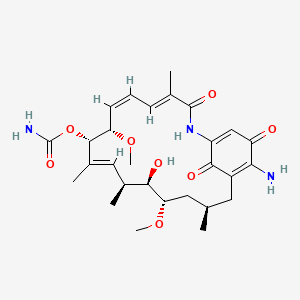
17-氨基格兰达霉素
描述
17-Aminogeldanamycin is the major metabolite of tanespimycin (17-AAG) and retaspimycin (17-DMAG) with potent antineoplastic activity . It controls the proper folding, function, and stability of various “client” proteins within cells .
Synthesis Analysis
Geldanamycin, a polyketide natural product, is of significant interest for the development of new anticancer drugs that target the protein chaperone Hsp90 . While the chemically reactive groups of geldanamycin have been exploited to make a number of synthetic analogs, including 17-allylamino-17-demethoxy geldanamycin (17-AAG), currently in clinical .Molecular Structure Analysis
The molecular formula of 17-Aminogeldanamycin is C28H39N3O8 and its molecular weight is 545.62 .科学研究应用
Inhibition of Constitutive Nuclear Factor-Kappa B (NF-κB) Activity
17-Aminogeldanamycin has been shown to inhibit constitutive NF-κB activity in patient-derived melanoma cell lines. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. The inhibition of NF-κB can affect various cellular processes such as invasion/migration, angiogenesis, proliferation, and survival, which are relevant to melanoma .
Impact on Cytoprotective Unfolded Protein Response (UPR) Pathways
This compound also inhibits cytoprotective UPR pathways. The UPR is a cellular stress response related to the endoplasmic reticulum stress and is involved in the folding of proteins. Inhibition of UPR pathways by 17-Aminogeldanamycin can lead to accumulation of unfolded proteins and induction of ER stress, which has implications for cancer treatment .
作用机制
Target of Action
17-Aminogeldanamycin is a potent inhibitor of Heat Shock Protein 90 (HSP90) . HSP90 is a chaperone protein that participates in the appropriate folding of more than 100 proteins, including IRE1α and BRAFV600E .
Mode of Action
17-Aminogeldanamycin interacts with its target, HSP90, and inhibits its activity. This leads to the accumulation of unfolded proteins, induction of endoplasmic reticulum (ER) stress, and activation of the unfolded protein response (UPR) . It also inhibits the activation of p65/NF-κB , a key regulator of immune response .
Biochemical Pathways
The inhibition of HSP90 by 17-Aminogeldanamycin perturbs ER homeostasis, predominantly by interfering with the activity of the IRE1α-dependent pathway . This leads to a selective diminution of cytoprotective IRE1α-XBP1s pathway activity of UPR, inhibition of ERK1/2 activity, and induction of apoptosis . It also results in the inhibition of the RAS/RAF/MEK/ERK cascade .
Result of Action
The inhibition of HSP90 and the subsequent biochemical reactions lead to the activation of caspase-3/7, which induces apoptosis in melanoma cells . It also results in a significant reduction in the expression of selected NF-κB-dependent genes: cyclin D1 (CCND1), C-X-C motif chemokine ligand 8 (CXCL8), and vascular endothelial growth factor (VEGF) .
Action Environment
The efficacy and stability of 17-Aminogeldanamycin can be influenced by various environmental factors. For instance, the genetic makeup of the melanoma cells, such as the presence of BRAF V600E and NRAS Q61R mutations, can affect the compound’s action . .
未来方向
属性
IUPAC Name |
(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFWTYOFPSZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Aminodemethoxygeldanamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



